molecular formula C18H25NO4 B1324814 Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate CAS No. 898770-83-7

Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate

Cat. No.: B1324814
CAS No.: 898770-83-7
M. Wt: 319.4 g/mol
InChI Key: WHTNIRLKTMVGHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate typically involves a two-step process. The first step is a Mannich reaction, where morpholine, formaldehyde, and 4-aminobenzaldehyde are reacted to form the intermediate product. This intermediate is then subjected to a Michael addition reaction with ethyl acetoacetate under mild conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[4-(piperidin-1-ylmethyl)phenyl]-5-oxovalerate
  • Ethyl 5-[4-(pyrrolidin-1-ylmethyl)phenyl]-5-oxovalerate
  • Ethyl 5-[4-(azepan-1-ylmethyl)phenyl]-5-oxovalerate

Uniqueness

Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine moiety enhances the compound’s solubility and stability, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

ethyl 5-[4-(morpholin-4-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-23-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-22-13-11-19/h6-9H,2-5,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTNIRLKTMVGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642667
Record name Ethyl 5-{4-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-83-7
Record name Ethyl 4-(4-morpholinylmethyl)-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{4-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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